2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 955811-56-0
Cat. No.: VC4365862
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955811-56-0 |
|---|---|
| Molecular Formula | C24H20N2O4S |
| Molecular Weight | 432.49 |
| IUPAC Name | 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H20N2O4S/c1-28-19-12-13-22(29-2)20(14-19)23(27)26-24-25-21(15-31-24)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27) |
| Standard InChI Key | SBKRXURSYHZHKP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide would likely involve multi-step organic reactions. Common strategies include:
-
Condensation Reactions: Formation of the thiazole ring might involve condensation reactions between appropriate precursors.
-
Amidation: The benzamide moiety could be introduced through amidation reactions involving carboxylic acid derivatives and amines.
-
Functional Group Transformations: Methoxy groups could be introduced via methylation reactions of hydroxyl groups.
Purification techniques such as high-performance liquid chromatography (HPLC) and structural confirmation using nuclear magnetic resonance (NMR) spectroscopy would be essential.
Biological and Medicinal Applications
While specific biological data on 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is lacking, compounds with similar structures, such as thiazole derivatives, often exhibit significant pharmacological activities. These include antimicrobial and anticancer properties, as observed in related thiazole-based compounds .
| Application | Potential |
|---|---|
| Antimicrobial | Possible activity against bacterial and fungal species |
| Anticancer | Potential for inhibiting cancer cell growth |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume